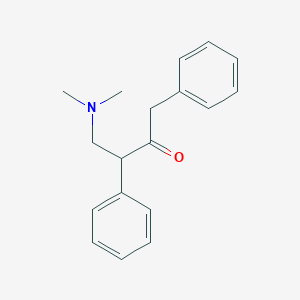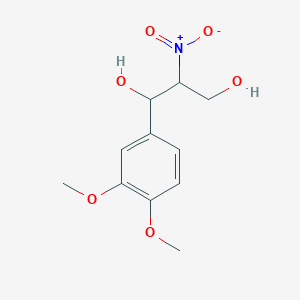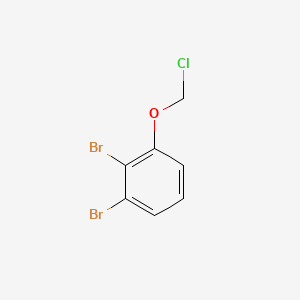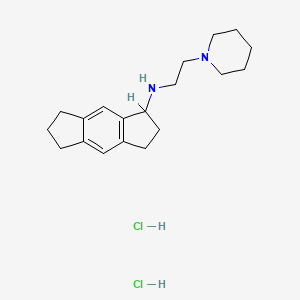
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine typically involves the condensation of 2-(piperidin-1-yl)ethanamine with an appropriate aldehyde or ketone, followed by reduction. The reaction is usually carried out under reflux conditions in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and hydrogen gas over palladium or platinum catalysts are frequently used.
Substitution: Halogenated compounds and strong nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism by which N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine exerts its effects involves interactions with specific molecular targets. The piperidine moiety can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound may interfere with cellular processes by modulating signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound also features a piperidine moiety and is used in similar applications.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
75463-35-3 |
|---|---|
Fórmula molecular |
C19H30Cl2N2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-2-10-21(11-3-1)12-9-20-19-8-7-17-13-15-5-4-6-16(15)14-18(17)19;;/h13-14,19-20H,1-12H2;2*1H |
Clave InChI |
YJVXRKARWMVWNG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCNC2CCC3=C2C=C4CCCC4=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




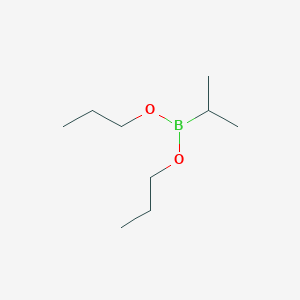
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
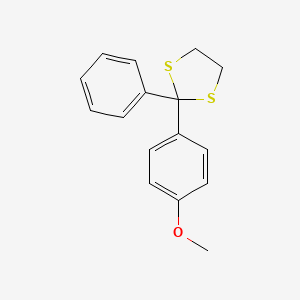
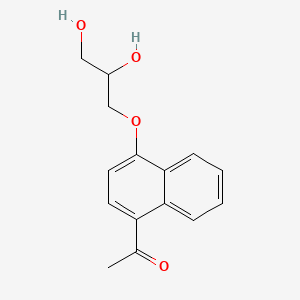
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
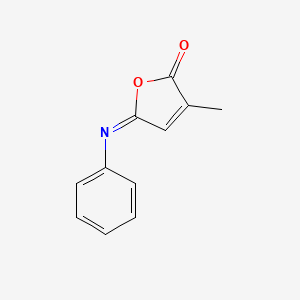

![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
